molecular formula C13H19N3O3S B10969406 Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate

Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10969406
M. Wt: 297.38 g/mol
InChI Key: OHKPDOYGRKADTN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(4-methylpiperazino)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 5-methyl-2-{[(4-methylpiperazino)carbonyl]amino}-3-thiophenecarboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(4-methylpiperazino)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Methyl 5-methyl-2-{[(4-methylpiperazino)carbonyl]amino}-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(4-methylpiperazino)carbonyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-{[(4-methylpiperazino)carbonyl]amino}-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiophene ring system and piperazine moiety contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

methyl 5-methyl-2-[(4-methylpiperazine-1-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H19N3O3S/c1-9-8-10(12(17)19-3)11(20-9)14-13(18)16-6-4-15(2)5-7-16/h8H,4-7H2,1-3H3,(H,14,18)

InChI Key

OHKPDOYGRKADTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C)C(=O)OC

Origin of Product

United States

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